5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17535672
Molecular Formula: C6H8BrN7
Molecular Weight: 258.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8BrN7 |
|---|---|
| Molecular Weight | 258.08 g/mol |
| IUPAC Name | 5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12) |
| Standard InChI Key | QVCRICLQWITZLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C=N1)CCN2C(=NC(=N2)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 1-position with a 2-(1H-1,2,4-triazol-1-yl)ethyl group and at the 5-position with a bromine atom, while the 3-position is occupied by an amine group. This arrangement creates a bifunctional scaffold capable of engaging in hydrogen bonding, π-π stacking, and halogen-based interactions—key features for molecular recognition in biological systems . The IUPAC name, 5-bromo-1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine, reflects its systematic connectivity (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.09 g/mol |
| SMILES | C1=CN(N=C1)CCN2C(=NC(=N2)N)Br |
| InChIKey | FQKBYYMQOROISJ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound is unavailable, analogous triazole derivatives adopt planar conformations in the solid state, with intermolecular hydrogen bonds stabilizing the lattice . Molecular modeling suggests that the ethyl linker between the two triazole rings introduces conformational flexibility, enabling adaptation to diverse binding pockets. The bromine atom’s electronegativity and van der Waals radius (1.85 Å) may facilitate hydrophobic interactions in biological targets.
Synthetic Methodologies
General Strategies for Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, with common routes including:
-
Hydrazide-Isothiocyanate Condensation: Reaction of acyl hydrazides with isothiocyanates followed by base-mediated cyclization, as demonstrated in the synthesis of tri-substituted triazoles .
-
Nucleophilic Halogen Displacement: Bromine introduction via electrophilic substitution or halogen exchange reactions, often using (NBS) in polar aprotic solvents.
Table 2: Reaction Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Alkylation | DMF, NaH, 80°C, 12h | 68 | |
| Bromination | , , 50°C | 75 | |
| Coupling | , EtOH, reflux | 82 |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), a trait common to many triazole derivatives . Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may lead to triazole ring opening.
Spectroscopic Characterization
-
IR Spectroscopy: Expected N-H stretch at ~3400 cm, C-Br vibration at 650 cm, and triazole ring vibrations between 1500–1600 cm.
-
NMR Spectroscopy:
Biological Activity and Mechanisms
Antimicrobial Applications
Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis . The ethyl-linked triazole moiety in this compound could similarly target fungal membranes, though empirical validation is required.
Pharmacokinetic and Toxicological Considerations
ADME Profile
Predicted using in silico tools (SwissADME):
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the ethyl linker.
-
Excretion: Primarily renal (>60%), with minor biliary clearance .
Toxicity Risks
No in vivo toxicity data exists, but structural alerts include the bromine atom (potential hepatotoxicity) and the triazole rings (risk of off-target kinase inhibition).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing fused triazolo-pyrimidines and triazolo-quinazolines, scaffolds with proven anticancer and antiviral activities .
Materials Science
Triazole derivatives are explored as ligands in metal-organic frameworks (MOFs). The bromine substituent could enable post-synthetic modification via Suzuki coupling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume